molecular formula C12H15NO2 B13161516 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13161516
M. Wt: 205.25 g/mol
InChI Key: NMLUVBBHPTZKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde moiety attached to a 3-methoxy-3-methylazetidine ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxy-3-methylazetidine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a 3-methoxy-3-methylazetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to a 3-methoxy-3-methylazetidine ring. Its chemical formula is C12H15NO2C_{12}H_{15}NO_2, indicating the presence of both aromatic and aliphatic components, which contribute to its diverse chemical reactivity.

Research indicates that compounds similar to this compound may interact with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic benefits. The mechanisms of action include:

  • Modulation of Metabolic Pathways : The compound has been studied for its potential anti-obesity effects, where it may help regulate metabolic processes.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description References
Antitumor Exhibits antiproliferative effects in cancer cell lines, particularly MCF-7 and Hs578T cells.
Anti-obesity Potential to modulate metabolic pathways related to weight management.
Antimicrobial Similar compounds have shown promise in antimicrobial applications, suggesting potential in this area.

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that related compounds exhibit IC50 values as low as 0.075 µM in MCF-7 breast cancer cells, indicating potent activity with minimal toxicity to non-cancerous cells . This suggests that structural modifications in the azetidine ring may enhance the biological efficacy of the compound.
  • Metabolic Modulation : Research on structurally similar compounds indicates their potential role in modulating metabolic pathways associated with obesity. These findings highlight the importance of further investigations into this compound's effects on metabolic health.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that retain the integrity of the azetidine ring while allowing for functional group modifications. Understanding these synthetic routes is crucial for developing derivatives with enhanced biological activity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-methoxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3

InChI Key

NMLUVBBHPTZKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC=CC=C2C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.